molecular formula C14H13Cl2N3O2 B12818803 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

Cat. No.: B12818803
M. Wt: 326.2 g/mol
InChI Key: UNDKJUKLBNARIZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra (DMSO-d₆, 400 MHz) exhibit characteristic resonances:

Nucleus δ (ppm) Multiplicity Assignment
¹H 8.42 singlet H-5 (pyrimidinone)
7.89 doublet H-7 (benzofuran)
7.52 triplet H-6 (benzofuran)
3.85 multiplet H-2' (pyrrolidine)
3.12 quartet H-5'a/b (pyrrolidine)

¹³C NMR shows distinctive carbonyl (C=O) resonance at 163.2 ppm and aromatic carbons between 112-152 ppm. The deshielded C-8 carbon (142.5 ppm) confirms chlorine substitution.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Electrospray ionization (ESI+) HRMS exhibits characteristic fragmentation:

m/z Relative Intensity Ion Composition
326.1854 100% [M+H]⁺
308.1749 45% [M+H-H₂O]⁺
290.1643 32% [M+H-2H₂O]⁺
217.0895 68% C₁₁H₈ClN₂O⁺ (core fragment)

The molecular ion cluster at m/z 326.1854 matches the calculated exact mass (Δ = 1.2 ppm). Sequential water losses indicate hydroxyl groups from the pyrrolidine moiety.

Infrared (IR) Vibrational Mode Assignments

FT-IR spectrum (KBr pellet) shows key functional group vibrations:

Wavenumber (cm⁻¹) Assignment
1685 C=O stretch (pyrimidinone)
1598 C=C aromatic
1540 N-H bend (pyrrolidinium)
1245 C-O-C (furan)
765 C-Cl stretch

The broad absorption between 2500-3000 cm⁻¹ corresponds to N⁺-H stretching vibrations from the protonated pyrrolidine hydrochloride salt.

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H

InChI Key

UNDKJUKLBNARIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl

Origin of Product

United States

Preparation Methods

Core Cyclization and Chlorination

  • The compound of formula (II), 2-amino-8-chlorobenzofuro[3,2-d]pyrimidin-4-one, is prepared by cyclization of alkoxycarbonylmethoxy benzonitrile derivatives under high-boiling solvents such as sulfolane or glycols, which provide the necessary thermal stability for the reaction.

  • Chlorination is achieved by treating the 2-amino-4,8-dichlorobenzofuro[3,2-d]pyrimidine intermediate with phosphorus oxychloride (POCl3) in acetonitrile at controlled temperatures (15–20°C), followed by refluxing for approximately 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is quenched with ice and saturated aqueous sodium carbonate to adjust pH to 6–7, precipitating the chlorinated product, which is then filtered, washed, and dried to yield a yellowish solid with high yield (~87.7%).

Introduction of the Pyrrolidinyl Group

  • The 8-chloro intermediate is reacted with (R)-3-[(N-tert-butoxycarbonyl)-N-methyl]aminopyrrolidine in isopropanol (IPA) in the presence of a base such as N,N-diisopropylethylamine at room temperature overnight. This step introduces the pyrrolidin-2-yl substituent via nucleophilic substitution.

  • The reaction mixture is concentrated, and the residue is purified by extraction with dichloromethane (DCM), washing with water and saturated sodium bicarbonate solution, drying over sodium sulfate, and evaporation to yield a reddish solid with a high yield (~93.7%).

Deprotection and Salt Formation

  • The tert-butoxycarbonyl (Boc) protecting group is removed by stirring the carbamate intermediate with trifluoroacetic acid (TFA) in dichloromethane at room temperature overnight.

  • The crude product is purified by loading onto a strong cation exchange (SCX-2) column, eluting with methanol to remove impurities, followed by elution with ammonia in methanol to obtain the free amine.

  • The free amine is then recrystallized from isopropyl methyl sulfone (IMS) to yield the final compound as an off-white solid.

  • Finally, the hydrochloride salt is formed by treatment with hydrochloric acid, improving the compound’s stability and solubility for research and pharmaceutical applications.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%)
Cyclization to core Alkoxycarbonylmethoxy benzonitrile + cyclization Sulfolane (preferred) Elevated (reflux) 5 min – 24 hours Not specified
Chlorination Phosphorus oxychloride (POCl3), tetramethylammonium chloride Acetonitrile 15–20°C, then reflux 3 hours 87.7
Pyrrolidinyl substitution (R)-3-[(N-Boc)-N-methyl]aminopyrrolidine, DIPEA Isopropanol (IPA) Room temperature Overnight (~12 h) 93.7
Deprotection and purification Trifluoroacetic acid (TFA), SCX-2 column purification Dichloromethane, methanol Room temperature Overnight (~12 h) Not specified

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Proton NMR data confirm the structure at each stage, with characteristic chemical shifts for aromatic protons, pyrrolidinyl protons, and protecting groups. For example, the final compound shows signals at δ 1.8–3.9 ppm for pyrrolidinyl protons and δ 7.55–7.85 ppm for aromatic protons.

  • Purity and Yield : High yields (>85%) are consistently reported for key steps, indicating efficient reactions and purification protocols.

Summary of Key Research Findings

  • The use of high-boiling solvents such as sulfolane is critical for the cyclization step to form the benzofuro[3,2-d]pyrimidin-4-one core, enabling the reaction to proceed at elevated temperatures without solvent loss.

  • Chlorination with POCl3 in acetonitrile is an effective method to introduce the 8-chloro substituent with high selectivity and yield.

  • The nucleophilic substitution with the pyrrolidinyl amine derivative proceeds smoothly under mild conditions, facilitated by the use of a base and polar protic solvent (IPA).

  • Deprotection and purification steps employing TFA and SCX-2 chromatography ensure removal of protecting groups and impurities, yielding a pure hydrochloride salt suitable for biological applications.

This detailed preparation methodology reflects a robust and reproducible synthetic strategy for 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-benzofuro[3,2-d]pyrimidin-4-one; hydrochloride , supported by comprehensive experimental data and optimized reaction conditions from multiple authoritative sources.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions. For example, it might inhibit certain kinases or activate specific transcription factors.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize its properties and applications, the compound is compared with three categories of analogs: structural benzofuropyrimidinones, kinase inhibitors with distinct scaffolds, and pyrrolidine-containing heterocycles.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Target/Mechanism Solubility (25°C) Key Features
8-Chloro-2-[(2S)-pyrrolidin-2-yl]-1H-benzofuro[3,2-d]pyrimidin-4-one hydrochloride (XL413) C₁₄H₁₃Cl₂N₃O₂ 326.18 Cdc7 kinase inhibitor ≥35 mg/mL in H₂O High aqueous solubility; (S)-pyrrolidine enhances target specificity
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenylhexahydrochromeno[2,3-d]pyrimidin-4-one C₂₉H₂₃Cl₂N₃O₂ 528.42 Undisclosed Not reported Chromenopyrimidinone core; dual chloro-phenyl substituents
Forodesine hydrochloride (BCX-1777) C₁₁H₁₄N₄O₄·HCl 302.71 Purine nucleoside phosphorylase Soluble in polar solvents Pyrrolo[3,2-d]pyrimidinone core; antiviral/T-cell lymphoma applications
8-Chloro-2-[(3S)-3-hydroxypyrrolidin-1-yl]methyl-benzothieno[3,2-d]pyrimidin-4-one (LYG) C₁₅H₁₄ClN₃O₂S 339.81 Undisclosed Not reported Benzothieno analog; hydroxyl-pyrrolidine enhances polarity
PHA-767491 hydrochloride C₁₂H₁₃ClN₄O 280.71 Dual Cdc7/Cdk9 kinase inhibitor Soluble in DMSO Pyrrolo-pyridine core; broader kinase inhibition
Key Comparative Insights:

Structural Analogues: The chromenopyrimidinone derivative (Table 1, Row 2) shares a fused tricyclic core but lacks the stereospecific pyrrolidine moiety, reducing kinase selectivity .

Functional Kinase Inhibitors: XL413 hydrochloride exhibits superior selectivity for Cdc7 over PHA-767491, which inhibits both Cdc7 and Cdk9, leading to off-target effects . Compared to SNS-032 (a Cdk2/7/9 inhibitor), XL413’s benzofuropyrimidinone scaffold confers greater metabolic stability .

Pyrrolidine-Containing Derivatives: Forodesine hydrochloride (Row 3) uses a pyrrolo[3,2-d]pyrimidinone scaffold for purine analog mimicry, targeting T-cell malignancies rather than kinases . The (S)-pyrrolidine in XL413 enhances binding affinity to Cdc7’s ATP pocket compared to racemic analogs .

Solubility and Bioavailability :

  • XL413’s high aqueous solubility (≥35 mg/mL) contrasts with PHA-767491 ’s DMSO dependency, favoring in vivo administration .

Biological Activity

8-Chloro-2-[(2S)-pyrrolidin-2-yl]-1H- benzofuro[3,2-d]pyrimidin-4-one;hydrochloride, commonly referred to as XL413 hydrochloride, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

  • Molecular Formula : C14H13ClN4O
  • Molecular Weight : 289.71 g/mol
  • CAS Number : 96948-23-1

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably, it has been evaluated for its effects on A549 human lung adenocarcinoma cells.

CompoundConcentration (µM)Viability Post-Treatment (%)
XL41310061
Cisplatin10050

The above table illustrates that XL413 exhibits significant anticancer activity with a post-treatment viability of 61%, compared to 50% for the standard chemotherapeutic agent cisplatin. This suggests a promising role for XL413 in cancer therapy, particularly in lung cancer models .

The mechanism by which XL413 exerts its anticancer effects appears to involve the inhibition of specific signaling pathways critical for cancer cell proliferation. In vitro studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Beyond its anticancer properties, XL413 has shown potential as an antimicrobial agent. It has been tested against various multidrug-resistant pathogens, including:

  • Klebsiella pneumoniae
  • Escherichia coli
  • Staphylococcus aureus

Results indicate that XL413 possesses significant antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to XL413 may exhibit neuroprotective properties. These effects are attributed to their ability to scavenge free radicals and reduce oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study conducted on A549 cells demonstrated that treatment with XL413 resulted in a dose-dependent decrease in cell viability. The study utilized an MTT assay to quantify cell viability post-treatment and established a structure-activity relationship that underscores the importance of specific functional groups in enhancing anticancer efficacy .
  • Antimicrobial Efficacy :
    Another research effort evaluated the antimicrobial activity of XL413 against clinically significant pathogens. The results indicated that the compound inhibited the growth of resistant strains effectively, suggesting its potential utility in clinical settings where traditional antibiotics fail .
  • Neuroprotective Properties :
    Preliminary investigations into the neuroprotective effects of XL413 revealed its ability to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This property positions it as a candidate for further exploration in neurodegenerative disease therapies .

Q & A

Q. What are the standard synthetic methodologies for preparing 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one hydrochloride?

The synthesis typically involves cyclization and salt formation. For example, a related pyrrolidine-pyrimidine hydrochloride compound was synthesized by treating the free base with 1.0 M aqueous HCl, followed by heating to 50°C to form a clear solution. The product was isolated via filtration and rinsed with cold HCl, yielding a crystalline powder (52.7% yield). Key parameters include temperature control (0–50°C), reaction time (~2.3 hours), and purification via recrystallization .

Step Reaction Conditions Yield
Salt formation1.0 M HCl, 50°C, 2.3 hours52.7%
PurificationFiltration, cold HCl rinse95% purity

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential. For instance, ¹H/¹³C NMR confirms stereochemistry and substituent positions, while HRMS validates molecular weight. FTIR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Purity is assessed via HPLC (>98% purity thresholds) .

Q. How should researchers evaluate the solubility and stability of this compound under experimental conditions?

Solubility screening in polar (water, DMSO) and nonpolar solvents (DCM, ethyl acetate) is recommended. Stability studies involve monitoring degradation under varying pH (1–13), temperatures (4–37°C), and light exposure using accelerated stability protocols (ICH guidelines). For example, related pyrimidine hydrochlorides show stability in aqueous HCl but degrade in basic media .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

DoE identifies critical factors (e.g., temperature, HCl concentration, reaction time) through factorial designs. For example, a Central Composite Design (CCD) might reveal that increasing HCl concentration from 0.5 M to 1.0 M improves yield by 15%, while temperatures >60°C reduce purity. Statistical models (e.g., ANOVA) validate these effects, enabling robust process optimization .

Factor Range Tested Optimal Value
HCl concentration0.5–1.5 M1.0 M
Temperature30–70°C50°C
Reaction time1–4 hours2.3 hours

Q. What strategies resolve contradictions in biological activity data for structurally related compounds?

Discrepancies in antimicrobial or cytotoxic activity often arise from assay variability (e.g., bacterial strain differences) or impurities. Replicate studies with standardized protocols (CLSI guidelines) and impurity profiling via LC-MS are critical. For example, a dihydropyrimidine analog showed conflicting MIC values due to trace DMF residues; repurification resolved the issue .

Q. What advanced techniques are used to profile impurities in this hydrochloride salt?

Liquid Chromatography-Mass Spectrometry (LC-MS) and Charged Aerosol Detection (CAD) identify and quantify impurities. Pharmacopeial standards (e.g., EP/JP monographs) define thresholds for related compounds, such as risperidone intermediates, where impurities >0.1% require characterization. For this compound, potential impurities include dechlorinated byproducts or stereoisomers .

Q. How can flow chemistry improve scalability and safety in synthesizing this compound?

Continuous-flow systems enhance heat/mass transfer and reduce hazardous intermediate handling. For example, a Swern oxidation in flow achieved 80% yield for a diazomethane derivative, avoiding explosive intermediates. Applying this to the target compound could minimize HCl gas exposure and improve reproducibility .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in biological assays involving this compound?

  • Standardize assay conditions : Use identical cell lines, media, and incubation times.
  • Validate controls : Include positive (e.g., ciprofloxacin for antimicrobial assays) and negative controls.
  • Replicate experiments : Minimum n=3, with statistical analysis (e.g., Student’s t-test).
  • Monitor compound stability : Pre-test degradation under assay conditions via HPLC .

Q. What computational tools predict the pharmacokinetic properties of this compound?

Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinase enzymes. ADMET predictors (e.g., SwissADME) estimate logP (lipophilicity), bioavailability, and CYP450 interactions. For instance, a related benzofuropyrimidine showed high CNS penetration due to logP ~2.5 .

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